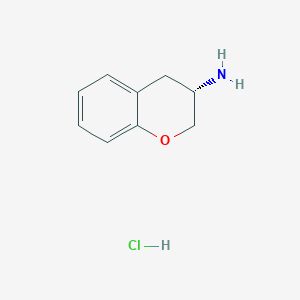

(S)-chroman-3-amine hydrochloride

Descripción general

Descripción

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the class of compounds it belongs to and its relevance in various fields.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of a compound. These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds between them.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the conditions under which it reacts.Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve looking at its spectroscopic properties.Aplicaciones Científicas De Investigación

Synthesis and Chemical Behavior :

- Sosnovskikh, Irgashev, and Barabanov (2006) explored the synthesis of 3-(polyhaloacyl)chromones from 2-hydroxy-2-(polyhaloalkyl)chroman-4-ones, demonstrating reactions with amines that lead to the formation of chroman-4-one derivatives (Sosnovskikh, Irgashev, & Barabanov, 2006).

- Booth, Huckle, and Lockhart (1973) described the synthesis and conformational studies of cis- and trans-2-methyl- and 2,NN-trimethylchroman-3-amines, providing insights into the configurations and preferred conformations of these compounds (Booth, Huckle, & Lockhart, 1973).

Chemical Reactivity and Ring Transformations :

- Research by Gabbutt et al. (1994) showed that tiochroman-4-ones and chroman-4-ones, when reacted with secondary amines, undergo ring contractions to form benzo[b]thiophen-3-ones (Gabbutt et al., 1994).

- Fitton et al. (1979) found that 3-(aryliminomethyl)chromones react with amines to form 2-amino-3-(arylaminomethylene)chroman-4-one derivatives, highlighting the nucleophilic addition reactions of chromones (Fitton et al., 1979).

Pharmaceutical and Biomedical Applications :

- Ibrahim (2013) investigated the reactivity of chromone-3-carboxamide with various amines, leading to the formation of chroman-2,4-diones and other products, indicating potential applications in drug development and biomedical research (Ibrahim, 2013).

- Karimi et al. (2018) synthesized tris(2-(2-formylphenoxy)ethyl)amine and used it in the preparation of chitosan hydrogels, demonstrating its potential in drug delivery systems (Karimi et al., 2018).

Environmental and Analytical Chemistry :

- Horwitz et al. (1995) described the use of a quaternary amine-based liquid anion exchanger for the separation and preconcentration of actinides, highlighting its application in nuclear waste solutions analysis (Horwitz et al., 1995).

- Someda, El-Shazly, and Sheha (2005) studied the extraction of chromium(VI) using amine extractants, demonstrating the role of these compounds in environmental monitoring and analysis (Someda, El-Shazly, & Sheha, 2005).

Safety And Hazards

This involves looking at the compound’s toxicity and potential hazards. It includes studying its effects on human health and the environment.

Direcciones Futuras

This involves looking at potential future research directions. It could include potential applications of the compound, areas where further research is needed, and possible modifications that could be made to the compound.

I hope this general outline helps! If you have a specific compound or topic you’d like information on, feel free to ask!

Propiedades

IUPAC Name |

(3S)-3,4-dihydro-2H-chromen-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-8-5-7-3-1-2-4-9(7)11-6-8;/h1-4,8H,5-6,10H2;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLATPDKWVAAIL-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](COC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742636 | |

| Record name | (3S)-3,4-Dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-chroman-3-amine hydrochloride | |

CAS RN |

211506-60-4, 1272756-08-7 | |

| Record name | 2H-1-Benzopyran-3-amine, 3,4-dihydro-, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211506-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3,4-Dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

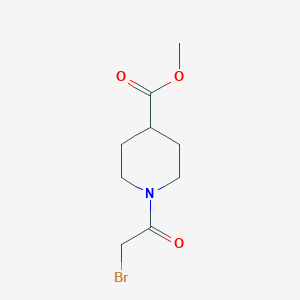

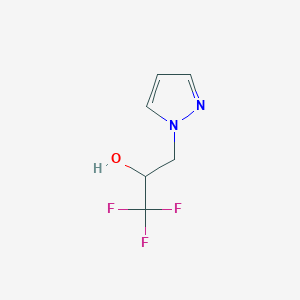

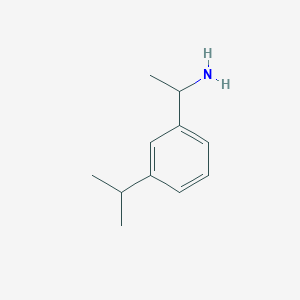

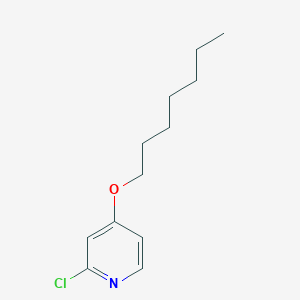

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

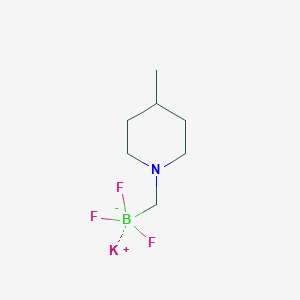

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Methylsulfanyl)phenoxy]azetidine](/img/structure/B1401169.png)

![[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]amine](/img/structure/B1401170.png)

![Potassium trifluoro[(4-fluorophenyl)methyl]boranuide](/img/structure/B1401171.png)